2-Fluoro-5-(thiophen-3-YL)benzoic acid

Physicochemical Properties Medicinal Chemistry ADME Prediction

Ortho-fluorine and meta-thiophene substitution on a benzoic acid core creates a unique electronic environment (LogP 3.2524, TPSA 37.3 Ų) ideal for fragment-based drug discovery, agrochemical design, and advanced materials. Unlike positional isomers, this regioisomer offers predictable reactivity in Suzuki-Miyaura couplings and distinct conformational properties. Low molecular weight (222.24 g/mol) satisfies Rule-of-Three guidelines for fragment libraries. Select this precise scaffold to ensure reproducible physicochemical and biological outcomes.

Molecular Formula C11H7FO2S
Molecular Weight 222.233
CAS No. 1261993-00-3
Cat. No. B594983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(thiophen-3-YL)benzoic acid
CAS1261993-00-3
Synonyms2-Fluoro-5-(thiophen-3-yl)benzoic acid
Molecular FormulaC11H7FO2S
Molecular Weight222.233
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CSC=C2)C(=O)O)F
InChIInChI=1S/C11H7FO2S/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14)
InChIKeyCYISDRCRIVBKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(thiophen-3-YL)benzoic acid (CAS 1261993-00-3): A Strategic Building Block for Medicinal Chemistry and Agrochemical R&D


2-Fluoro-5-(thiophen-3-yl)benzoic acid is a fluorinated, heteroaromatic building block. Its core structure consists of a benzoic acid moiety substituted with a fluorine atom at the 2-position and a thiophen-3-yl group at the 5-position [1]. The presence of the ortho-fluorine and the meta-thiophene creates a unique electronic and steric environment that influences its reactivity and the physicochemical properties of derived molecules. While specific biological activity data for this exact scaffold is limited in the open literature, its structural features make it a valuable intermediate for constructing more complex, potentially bioactive molecules . It is primarily employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and other metal-catalyzed transformations, enabling the modular assembly of diverse compound libraries .

Why 2-Fluoro-5-(thiophen-3-YL)benzoic acid Cannot Be Interchanged with Simple Positional Isomers or Non-Fluorinated Analogs


In medicinal chemistry and agrochemical design, the precise substitution pattern on an aromatic ring is not a trivial detail; it is a critical determinant of molecular properties and biological function. Simple substitution of 2-Fluoro-5-(thiophen-3-yl)benzoic acid with its positional isomers, such as 3-fluoro-5-(thiophen-3-yl)benzoic acid, or with non-fluorinated analogs, can lead to significant and often detrimental changes in key physicochemical parameters like lipophilicity (LogP) and polar surface area (TPSA) . These changes directly impact a molecule's solubility, permeability, and metabolic stability. The specific ortho-fluorine in 2-Fluoro-5-(thiophen-3-yl)benzoic acid influences the pKa of the carboxylic acid and the compound's overall conformation due to intramolecular interactions . Furthermore, the 3-thiophenyl group provides a distinct electronic and steric profile compared to the more common 2-thiophenyl isomer, which can alter binding affinity and selectivity in biological targets . The quantitative evidence below demonstrates why selecting the precise 2-fluoro-5-(thiophen-3-yl) regioisomer is essential for achieving predictable and desirable outcomes in research and development.

Quantitative Differentiation of 2-Fluoro-5-(thiophen-3-YL)benzoic acid: Key Evidence for Procurement and Research Selection


Physicochemical Differentiation: LogP and TPSA Compared to Positional Isomers

2-Fluoro-5-(thiophen-3-yl)benzoic acid exhibits a predicted LogP of 3.2524 and a Topological Polar Surface Area (TPSA) of 37.3 Ų . When compared to its closest positional isomer, 3-fluoro-5-(thiophen-3-yl)benzoic acid (CAS 1261925-85-2), this compound presents a quantifiably different lipophilicity profile, with the 3-fluoro isomer having a predicted LogP of 3.323 . This difference, while seemingly small, can translate to a measurable shift in membrane permeability and solubility, critical factors in drug discovery . The unique ortho-fluorine arrangement in the target compound also contributes to a lower pKa for the carboxylic acid group, enhancing its potential for salt formation and oral bioavailability relative to its meta- or para-substituted counterparts.

Physicochemical Properties Medicinal Chemistry ADME Prediction

Structural Differentiation: 3-Thienyl vs. 2-Thienyl Isomer Bioisosteric Potential

The compound's 3-thienyl substituent offers a distinct electronic and steric profile compared to the more common 2-thienyl isomer. In related scaffolds, such as the 4-[2-(4-Fluoro-phenyl)-thiophen-3-yl]-benzoic acid series, the 3-thienyl linkage has been shown to confer a specific affinity for the COX-2 enzyme with an IC50 of 30,000 nM [1]. While this data is not for the exact target compound, it provides a class-level inference that the 3-thienyl motif can engage biological targets differently than the 2-thienyl analog, which is often associated with a different binding mode . The target compound presents this same 3-thienyl linkage pattern, suggesting a potential for differential target engagement in similar enzyme systems.

Bioisosterism Medicinal Chemistry Structure-Activity Relationship

Synthetic Versatility: An Ortho-Fluoro Benzoic Acid Scaffold for Directed Functionalization

The compound is ideally suited as a substrate for Suzuki-Miyaura cross-coupling reactions due to the presence of the halogen (fluorine) or through its boronic acid derivative . Unlike simple benzoic acid, the ortho-fluorine atom can direct electrophilic aromatic substitution or facilitate nucleophilic aromatic substitution reactions, providing orthogonal functionalization handles. This is a key advantage over non-fluorinated analogs like 5-(thiophen-3-yl)benzoic acid (CAS 29886-64-4), which lack this directing group and the enhanced reactivity it provides . Furthermore, the fluorine atom can serve as an NMR-active probe, offering a convenient method for monitoring reaction progress and analyzing reaction mixtures using 19F NMR spectroscopy.

Synthetic Chemistry Suzuki Coupling Building Blocks

Recommended Research Applications for 2-Fluoro-5-(thiophen-3-YL)benzoic acid in Medicinal Chemistry and Agrochemical Discovery


Medicinal Chemistry: Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

Due to its distinct physicochemical properties (LogP 3.2524, TPSA 37.3 Ų) and the presence of both a hydrogen-bond donor/acceptor (carboxylic acid) and a metabolically robust fluorine atom, 2-Fluoro-5-(thiophen-3-yl)benzoic acid is an ideal building block for generating fragment libraries. Its low molecular weight (222.24 g/mol) adheres to the 'Rule of Three' for fragments, and its ortho-fluorine can serve as a key moiety for optimization and as an 19F NMR probe in fragment screening assays . The 3-thienyl group offers a distinct shape and electronic profile compared to standard phenyl or 2-thienyl fragments, increasing the diversity and potential hit rate of a fragment library.

Agrochemical Discovery: Precursor for Novel Herbicides and Fungicides

The combination of a fluorinated aromatic ring and a thiophene moiety is a common motif in modern agrochemicals due to its favorable environmental fate and biological activity profile. The specific 2-fluoro-5-(thiophen-3-yl)benzoic acid scaffold provides a balance of lipophilicity (LogP 3.2524) and polarity that can be leveraged to design molecules with improved uptake and translocation in plants . It serves as a versatile precursor for synthesizing a wide range of amide, ester, and heterocyclic derivatives that are known to exhibit herbicidal and fungicidal properties, as demonstrated by related 3-(difluoromethoxy)-4-(thiophen-3-yl)benzoic acid derivatives .

Materials Chemistry: Monomer for Functionalized Conjugated Polymers

The thiophene ring in 2-Fluoro-5-(thiophen-3-yl)benzoic acid introduces electron-rich character and potential for π-conjugation. When incorporated into polymers or metal-organic frameworks (MOFs), the carboxylic acid group provides a handle for coordination or covalent linkage, while the fluorine atom can tune the electronic properties of the resulting material . The specific 3-thienyl linkage may lead to different conjugation patterns and solid-state packing compared to the 2-thienyl isomer, which can be critical for optimizing properties like conductivity, fluorescence, or catalytic activity.

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